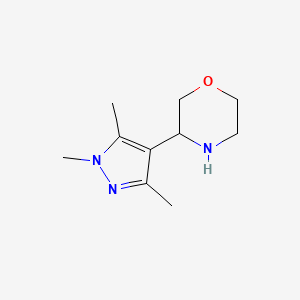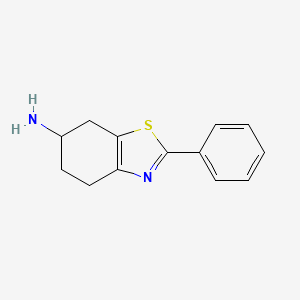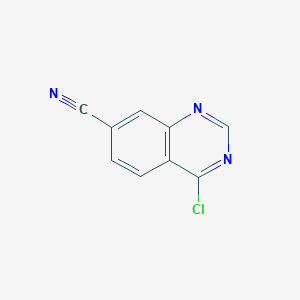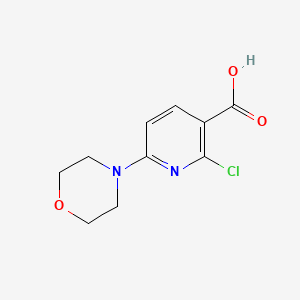![molecular formula C14H34Cl2N2O6 B1469824 Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride CAS No. 1485417-66-0](/img/structure/B1469824.png)
Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biodegradable Polymers for Biomedical Applications
Research on biodegradable polymers, such as those incorporating carbonate and ethylene glycol units, highlights the potential of using complex organic compounds in medical materials. Polymers composed of trimethylene carbonate (TMC) units and ethylene glycol (EG) units, for example, have shown promise in biomedical applications due to their biodegradability and suitability for creating nanostructures. This suggests potential research avenues for complex organic compounds in drug delivery systems, tissue engineering scaffolds, and other medical materials (Hiroharu Ajiro et al., 2016).
Antioxidant Capacity Assays
The development and application of assays to evaluate the antioxidant capacity of compounds, including those based on complex chemical reactions, are essential in various fields, from food science to pharmacology. Reviews of analytical methods used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, as well as electron transfer-based assays like CUPRAC and FRAP, provide a foundation for assessing the potential antioxidant properties of complex organic compounds (I. Munteanu & C. Apetrei, 2021).
Environmental Impact and Biodegradability
Understanding the environmental fate and biodegradability of complex organic compounds is crucial for assessing their ecological impact. Studies on the biodegradation and aquatic effects of various organic compounds, including those used as solvents or in industrial applications, offer insights into the environmental behavior of such chemicals. These studies often focus on biodegradability in soil and water, volatilization, photo-oxidation, and potential aquatic toxicity, providing a framework for evaluating the environmental sustainability of complex chemical compounds (C. Staples, 2001).
Propriétés
IUPAC Name |
trimethyl-[3-oxo-3-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propoxy]propyl]azanium;dichloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O4.2ClH.2H2O/c1-15(2,3)9-7-13(17)19-11-8-14(18)20-12-10-16(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXJYIZNTKYAHL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)OCCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1469742.png)
![[(3-Fluoro-2-thienyl)methyl]amine](/img/structure/B1469743.png)
![[1-(Thiophen-3-yl)cyclopentyl]methanamine](/img/structure/B1469744.png)

![N-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanamine](/img/structure/B1469749.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1469754.png)
![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)





